![molecular formula C13H18N2O3 B5761687 N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide](/img/structure/B5761687.png)
N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide, also known as N-ethyl-N-methyl-4-nitro-3-(trifluoromethyl)benzamide (NMNTB), is a chemical compound with a molecular formula of C14H16F3N3O3. It is a yellow crystalline solid that is widely used in scientific research as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Wirkmechanismus
NMNTB inhibits PARP by binding to the catalytic domain of the enzyme and preventing the formation of poly(ADP-ribose) chains. This leads to the accumulation of DNA damage and ultimately cell death. In addition to its effects on PARP, NMNTB has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as DNA ligase III and XRCC1.
Biochemical and physiological effects:
NMNTB has been shown to have a number of biochemical and physiological effects. In addition to its effects on DNA repair enzymes, NMNTB has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects and to inhibit the activation of NF-kappaB, a transcription factor involved in inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NMNTB in lab experiments is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors such as olaparib and rucaparib. However, one limitation of using NMNTB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on NMNTB. One area of interest is its potential as a cancer therapeutic agent. Clinical trials are currently underway to investigate its efficacy in combination with other chemotherapeutic agents. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, there is ongoing research into the development of more potent and selective PARP inhibitors, which may lead to the discovery of new compounds with improved therapeutic potential.
Synthesemethoden
NMNTB can be synthesized using the following method. First, 4-nitro-3-(trifluoromethyl)benzoic acid is reacted with thionyl chloride to form 4-nitro-3-(trifluoromethyl)benzoyl chloride. The resulting compound is then reacted with N-(1-ethylpropyl)-3-methyl-4-nitrobenzamidethylamine to form NMNTB.
Wissenschaftliche Forschungsanwendungen
NMNTB is widely used in scientific research as a potent inhibitor of the enzyme PARP. PARP is an enzyme that is involved in DNA repair and maintenance of genomic stability. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy. NMNTB has been shown to be a potent inhibitor of PARP and is currently being investigated as a potential cancer therapeutic agent.
Eigenschaften
IUPAC Name |
3-methyl-4-nitro-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-11(5-2)14-13(16)10-6-7-12(15(17)18)9(3)8-10/h6-8,11H,4-5H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGDGQPHPRPUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.